molecular formula C9H13Cl2N3O2 B1430053 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride CAS No. 1443981-04-1

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Cat. No. B1430053
M. Wt: 266.12 g/mol
InChI Key: RHUWDZPNSHZEFL-UHFFFAOYSA-N
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Description

“3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride” is a chemical compound with the CAS Number: 1443981-04-1 . It has a molecular weight of 266.12 g/mol . The compound is typically in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C9H13Cl2N3O2 . The InChI code is 1S/C9H11N3O2.2ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11-9)12 (13)14;;/h4-5,7H,1-3,10H2;2*1H .

Scientific Research Applications

Synthesis and Antibacterial Properties

Research on similar nitrofluoroquinolone derivatives has shown that these compounds exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. For example, derivatives with more lipophilic groups have enhanced activity against gram-positive strains, demonstrating the potential for the development of new antibiotics (Al-Hiari et al., 2007).

Synthetic Methodologies

A tandem reductive amination-SNAr reaction was developed for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines, providing a straightforward method to obtain substituted tetrahydroquinolines in good yields. This highlights the synthetic versatility of nitro-substituted quinolines as intermediates for the production of various heterocyclic compounds (Bunce & Nago, 2008).

Regioselective Nitration Studies

A detailed study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives offers insights into achieving total regioselectivity for nitration at the 6-position. This research could be relevant for the synthesis of compounds similar to "3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride" by providing a methodological basis for selective nitration (Cordeiro et al., 2011).

Application in Fluorescent Whiteners

Although not directly related to the exact chemical name provided, research into the synthesis of nitro-substituted quinoxalines and their reduction to amino compounds, which were then acetylated to yield acetamido derivatives, shows the potential application of nitro-substituted compounds in industries such as textile for fluorescent whiteners (Rangnekar & Tagdiwala, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.2ClH/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14;;/h4-5,7H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUWDZPNSHZEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 2
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 3
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 4
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 5
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 6
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

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